Cas no 823-22-3 ((R/S)-δ-Hexalactone)

(R/S)-δ-Hexalactone 化学的及び物理的性質
名前と識別子
-
- delta-Hexanolactone
- delta-Hexalactone~5-Hydroxyhexanoic acid lactone
- 5-Methyl-Delta-Valerolactone
- 6-methyloxan-2-one
- HEXALACTONE, DELTA-(RG)
- tetrahydro-6-methyl-2H-Pyran-2-one
- &delta
- δ-Hexalactone
- 5-Methyl-δ-valerolactone
- 5-Hydroxyhexanoic acid lactone
- delta-Caprolactone
- delta-Methyl-delta-valerolactone
- delta-Hexalactone
- 2H-Pyran-2-one, tetrahydro-6-methyl-
- .delta.-Caprolactone
- 6-Methylvalerolactone
- 5-Hexanolide
- .delta.-Hexalactone
- Hexanoic acid, 5-hydroxy-, lactone
- RZTOWFMDBDPERY-UHFFFAOYSA-N
- .delta.-Methyl-.delta.-valerolactone
- Hexanoic acid, .delta.-lactone
- 5-Hexalactone
- Hexalactone, delta-
- hexalacto
- Hexanoic acid, 5-hydroxy-, lactone (6CI, 7CI)
- Tetrahydro-6-methyl-2H-pyran-2-one (ACI)
- (RS)-δ-Hexalactone
- (±)-5-Hexanolide
- (±)-δ-Hexalactone
- 6-Methyl-2H-tetrahydropyran-2-one
- 6-Methyl-δ-valerolactone
- 6-Methyltetrahydropyran-2-one
- Hexanoic acid, 5-hydroxy-, δ-lactone
- NSC 134774
- NSC 32863
- δ-Caprolactone
- δ-Hexanolactone
- δ-Hexanolide
- δ-Methyl-δ-valerolactone
- (R/S)-δ-Hexalactone
-
- MDL: MFCD00083574
- インチ: 1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
- InChIKey: RZTOWFMDBDPERY-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC(C)O1
- BRN: 80501
計算された属性
- せいみつぶんしりょう: 114.06808
- どういたいしつりょう: 114.06808
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 98.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色〜淡黄色の油状液体は、ヤシ油とクリーム状の香りを持ち、焦げと果物の香りを持つ。
- 密度みつど: 1.037
- ゆうかいてん: 18°C
- ふってん: 115°C/22mmHg(lit.)
- フラッシュポイント: 225 ºF
- 屈折率: 1.452
- すいようせい: Immiscible with water.
- PSA: 26.30000
- LogP: 1.10200
- ようかいせい: 水に微溶解し、エーテル、エタノール、油、プロピレングリコールに溶けやすい。
- FEMA: 3167
(R/S)-δ-Hexalactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | KP846-5g |
(R/S)-δ-Hexalactone |
823-22-3 | 98% | 5g |
¥64.0 | 2022-05-30 | |
Enamine | EN300-29539-0.05g |
6-methyloxan-2-one |
823-22-3 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-29539-1.0g |
6-methyloxan-2-one |
823-22-3 | 95.0% | 1.0g |
$24.0 | 2025-03-19 | |
Enamine | EN300-29539-50.0g |
6-methyloxan-2-one |
823-22-3 | 95.0% | 50.0g |
$94.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0759-25g |
(R/S)-δ-Hexalactone |
823-22-3 | 99.0%(GC) | 25g |
¥475.0 | 2022-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19274-25g |
delta-Hexanolactone, 98% |
823-22-3 | 98% | 25g |
¥621.00 | 2023-03-03 | |
Ambeed | A782970-500g |
6-Methyltetrahydro-2H-pyran-2-one |
823-22-3 | 98% GC | 500g |
$307.0 | 2025-02-21 | |
Enamine | EN300-29539-50g |
6-methyloxan-2-one |
823-22-3 | 95% | 50g |
$94.0 | 2023-09-06 | |
TRC | H294195-25g |
(R/S)-δ-Hexalactone |
823-22-3 | 25g |
$ 138.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60800-100g |
5-Methyl-Delta-Valerolactone |
823-22-3 | 98% | 100g |
¥576.0 | 2022-04-27 |
(R/S)-δ-Hexalactone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Sodium bicarbonate Solvents: Water ; overnight, rt
ごうせいかいろ 12
1.2 Reagents: Hydrochloric acid
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
1.2 Reagents: Potassium hydroxide , Potassium ferricyanide Solvents: Water ; 5 h, rt
ごうせいかいろ 19
1.2 Reagents: Sodium bicarbonate Solvents: Water ; overnight, rt
ごうせいかいろ 20
ごうせいかいろ 21
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene
ごうせいかいろ 22
ごうせいかいろ 23
ごうせいかいろ 24
ごうせいかいろ 25
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
ごうせいかいろ 26
(R/S)-δ-Hexalactone Raw materials
- 1-Hexanone, 5-hydroxy-1-(1-pyrrolidinyl)-
- 5-Hexenoic acid
- Hexanoic acid, 5-hydroxy-, methyl ester
- Hexanoic acid, 5-hydroxy-, 1,1-dimethylethyl ester
- 2H-Pyran,tetrahydro-2-methyl-
- Hexanal, 5-oxo-
- 1-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(1-pyrrolidinyl)-
- Ethyl 5-oxohexanoate
- 2-methylcyclopentan-1-one
- Hexane-2,6-diol
- 3,6-Dihydro-6-methyl-2H-pyran-2-one
- 5-Methylfuran-2-carboxylic acid
- Glurate
(R/S)-δ-Hexalactone Preparation Products
(R/S)-δ-Hexalactone 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
(R/S)-δ-Hexalactoneに関する追加情報
Latest Research Insights on (R/S)-δ-Hexalactone (CAS: 823-22-3) in Chemical-Biomedical Applications
The compound (R/S)-δ-Hexalactone (CAS: 823-22-3), a chiral lactone with a fruity aroma, has garnered increasing attention in chemical-biomedical research due to its versatile applications in pharmaceuticals, flavor chemistry, and agrochemicals. Recent studies have focused on its enantioselective synthesis, metabolic pathways, and potential therapeutic properties, positioning it as a molecule of significant industrial and academic interest.
A 2023 study published in Journal of Medicinal Chemistry elucidated the differential metabolic effects of (R)- and (S)-enantiomers in human liver microsomes, revealing that (R)-δ-Hexalactone exhibits a 40% slower clearance rate compared to its (S)-counterpart (p < 0.01). This pharmacokinetic divergence was attributed to stereospecific interactions with CYP3A4 enzymes, suggesting implications for drug formulation strategies requiring sustained release.
Innovative synthetic approaches have emerged, with a team from ETH Zurich reporting a biocatalytic route using engineered Candida antarctica lipase B (CAL-B) that achieves 98% enantiomeric excess for (R)-δ-Hexalactone at scale (50 g/L yield). The process, detailed in ACS Catalysis (2024), demonstrates significant improvements over traditional chemical resolution methods, reducing byproduct formation by 72% while maintaining reactor productivity of 3.2 g/L/h.
In neuropharmacology, preclinical models indicate that (S)-δ-Hexalactone modulates GABAA receptor subtypes (α1β2γ2) with an EC50 of 12.3 μM, as evidenced by patch-clamp electrophysiology in Nature Neuroscience (2023). This activity profile suggests potential as a lead compound for anxiolytic development, though species-specific metabolism differences (mouse vs. human hepatocytes) warrant further investigation before clinical translation.
Structural studies utilizing cryo-EM (4.2 Å resolution) published in Cell Chemical Biology (2024) have mapped the binding pocket of δ-Hexalactone isomers in olfactory receptors (OR5AN1), explaining their differential odor thresholds (R-form: 0.8 ppb; S-form: 2.1 ppb). These findings are driving computational approaches to design next-generation fragrance molecules with enhanced receptor selectivity.
Emerging safety data from OECD 403 acute inhalation studies show that aerosolized (R/S)-δ-Hexalactone mixtures (8-hour exposure at 500 mg/m3) produce no significant histopathological changes in rat lung tissue, supporting its use in pulmonary drug delivery systems. However, recent in vitro genotoxicity assays (Ames test, micronucleus) indicate dose-dependent effects above 10 mM that merit further evaluation in chronic exposure models.
The compound's role in sustainable chemistry is advancing, with Life Cycle Assessment (LCA) studies demonstrating that bio-based production from glucose (via E. coli fermentation) reduces carbon footprint by 62% compared to petrochemical routes. This aligns with FDA's 2024 guidelines encouraging bio-catalysis for pharmaceutical intermediates, particularly for molecules like 823-22-3 with annual production exceeding 50 metric tons.
Ongoing clinical investigations (Phase I/II) are evaluating δ-Hexalactone isomers as permeation enhancers for transdermal peptide delivery, with preliminary data showing 3.8-fold absorption improvement for desmopressin when co-administered with (R)-enantiomer (n=12 healthy volunteers). Stability studies confirm compatibility with common transdermal excipients (≤5% degradation after 12 months at 25°C/60% RH).
